molecular formula C19H26Cl2N4O2 B12312978 Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)

Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)

Cat. No.: B12312978
M. Wt: 417.4 g/mol
InChI Key: HWURPQUPKQFGJI-XQZXWLSLSA-N
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Description

Pentamidine-d4 2HCl (pentane-1,1,5,5-d4): is a deuterium-labeled analogue of Pentamidine. Pentamidine is an antimicrobial agent used to treat diseases such as African trypanosomiasis and leishmaniasis. The deuterium labeling in Pentamidine-d4 2HCl allows for its use in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine-d4 2HCl involves the incorporation of deuterium atoms into the pentane backbone of Pentamidine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of Pentamidine-d4 2HCl typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.

Chemical Reactions Analysis

Types of Reactions: Pentamidine-d4 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Pentamidine-d4 2HCl into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pentamidine-d4 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in NMR spectroscopy to study the structure and reaction mechanisms of compounds.

    Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Utilized in the development of new antimicrobial agents and in quality control processes for pharmaceuticals.

Mechanism of Action

The exact mechanism of action of Pentamidine-d4 2HCl is not fully understood. it is believed to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This disruption of essential cellular processes results in the antimicrobial effects observed with Pentamidine .

Comparison with Similar Compounds

    Pentamidine: The non-deuterated analogue used for similar therapeutic purposes.

    Other Deuterated Analogues: Compounds such as deuterated benzamidine and deuterated phenoxy derivatives.

Uniqueness: Pentamidine-d4 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C19H26Cl2N4O2

Molecular Weight

417.4 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;;

InChI Key

HWURPQUPKQFGJI-XQZXWLSLSA-N

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

Origin of Product

United States

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